molecular formula C8H6Cl2N4O2 B1493862 1,5,7,11-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-2,8-dione;dihydrochloride CAS No. 1215646-82-4

1,5,7,11-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-2,8-dione;dihydrochloride

Cat. No.: B1493862
CAS No.: 1215646-82-4
M. Wt: 261.06 g/mol
InChI Key: JDFOVNMCCJAZEY-UHFFFAOYSA-N
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Description

Diimidazo[1,5-a:1’,5’-d]pyrazine-5,10-dione dihydrochloride is a chemical compound with the CAS Number: 1215646-82-4 . It has a molecular weight of 261.07 .


Synthesis Analysis

The synthesis of derivatives of 5H, 10H-diimidazo [1,5-a:l′,5′-d] pyrazine-5,10-dione is described in the literature . The mechanism of the reaction is discussed and the chemical, spectral and X-ray data giving the evidence of the structure of these compounds are presented .


Molecular Structure Analysis

The molecular structure of Diimidazo[1,5-a:1’,5’-d]pyrazine-5,10-dione dihydrochloride is represented by the Inchi Code: 1S/C8H4N4O2.2ClH/c13-7-5-1-9-3-11(5)8(14)6-2-10-4-12(6)7;;/h1-4H;2*1H .


Chemical Reactions Analysis

The synthesis of derivatives of 5H, 10H-diimidazo [1,5-a:l′,5′-d] pyrazine-5,10-dione involves various chemical reactions . The mechanism of these reactions is discussed in the literature .


Physical and Chemical Properties Analysis

Diimidazo[1,5-a:1’,5’-d]pyrazine-5,10-dione dihydrochloride is a solid at room temperature .

Scientific Research Applications

Synthetic Methods and Medicinal Chemistry

  • Pyrazolo[1,5-a]pyrimidine scaffold, a related structure, has displayed a broad range of medicinal properties, including anticancer, anti-infectious, and anti-inflammatory applications. Synthetic strategies for pyrazolo[1,5-a]pyrimidine derivatives have been extensively studied, revealing significant biological properties along with structure-activity relationships (Cherukupalli et al., 2017).

Pharmacological Effects

  • Pyrazine derivatives have been evaluated for a wide range of pharmacological effects, including antimycobacterial, antibacterial, antifungal, anticancer, and antiviral activities. This demonstrates the potential of pyrazine derivatives, including Diimidazo[1,5-a:1',5'-d]pyrazine-5,10-dione dihydrochloride, in drug development (Doležal & Zítko, 2015).

Organic Synthesis and Catalysis

  • The incorporation of pyrazine and pyrimidine fragments into π-extended conjugated systems has shown great value for creating novel optoelectronic materials. This suggests potential applications of Diimidazo[1,5-a:1',5'-d]pyrazine-5,10-dione dihydrochloride in the development of materials for organic light-emitting diodes and other electronic devices (Lipunova et al., 2018).

Heterocyclic Chemistry and Drug Development

  • Heterocyclic N-oxide molecules, including pyrazine derivatives, have shown a wide range of functionalities, particularly in drug development and organic synthesis. The diversity of biological activities associated with these compounds underscores their significance in medicinal chemistry and potential therapeutic applications (Li et al., 2019).

Safety and Hazards

The safety information for Diimidazo[1,5-a:1’,5’-d]pyrazine-5,10-dione dihydrochloride indicates that contact with skin and eyes should be avoided . Formation of dust and aerosols should also be avoided . Appropriate exhaust ventilation should be provided at places where dust is formed .

Mechanism of Action

The compound’s InChI code is 1S/C8H4N4O2.2ClH/c13-7-5-1-9-3-11(5)8(14)6-2-10-4-12(6)7;;/h1-4H;2*1H . This code is a textual identifier for chemical substances, designed to provide a standard way to encode molecular information and to facilitate the search for such information in databases and on the web.

Biochemical Analysis

Biochemical Properties

Diimidazo[1,5-a:1’,5’-d]pyrazine-5,10-dione dihydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind with specific enzymes, altering their activity and thus influencing metabolic pathways. The nature of these interactions often involves hydrogen bonding and van der Waals forces, which stabilize the enzyme-substrate complex and modulate the enzyme’s catalytic activity .

Cellular Effects

The effects of Diimidazo[1,5-a:1’,5’-d]pyrazine-5,10-dione dihydrochloride on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate or inhibit certain signaling pathways, leading to changes in gene expression profiles. This compound has been observed to affect cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, Diimidazo[1,5-a:1’,5’-d]pyrazine-5,10-dione dihydrochloride exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can induce conformational changes in the enzyme, affecting its activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional machinery .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Diimidazo[1,5-a:1’,5’-d]pyrazine-5,10-dione dihydrochloride change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell growth and differentiation .

Dosage Effects in Animal Models

The effects of Diimidazo[1,5-a:1’,5’-d]pyrazine-5,10-dione dihydrochloride vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing metabolic activity or modulating immune responses. At higher doses, it can cause toxic or adverse effects, including cellular damage or organ toxicity. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

Diimidazo[1,5-a:1’,5’-d]pyrazine-5,10-dione dihydrochloride is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it can modulate the activity of enzymes involved in the tricarboxylic acid cycle, glycolysis, or lipid metabolism. These interactions can lead to changes in the levels of key metabolites, thereby affecting overall cellular metabolism .

Transport and Distribution

The transport and distribution of Diimidazo[1,5-a:1’,5’-d]pyrazine-5,10-dione dihydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate its localization and accumulation in particular cellular compartments. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for specific transporters .

Subcellular Localization

Diimidazo[1,5-a:1’,5’-d]pyrazine-5,10-dione dihydrochloride exhibits specific subcellular localization, which is crucial for its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization can affect its interactions with other biomolecules and its overall efficacy in modulating cellular processes .

Properties

IUPAC Name

1,5,7,11-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-2,8-dione;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N4O2.2ClH/c13-7-5-1-9-3-11(5)8(14)6-2-10-4-12(6)7;;/h1-4H;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDFOVNMCCJAZEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=O)N3C=NC=C3C(=O)N2C=N1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30674450
Record name 5H,10H-Diimidazo[1,5-a:1',5'-d]pyrazine-5,10-dione--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30674450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215646-82-4
Record name 5H,10H-Diimidazo[1,5-a:1',5'-d]pyrazine-5,10-dione--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30674450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,5,7,11-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-2,8-dione;dihydrochloride
Reactant of Route 2
1,5,7,11-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-2,8-dione;dihydrochloride
Reactant of Route 3
1,5,7,11-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-2,8-dione;dihydrochloride
Reactant of Route 4
1,5,7,11-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-2,8-dione;dihydrochloride
Reactant of Route 5
1,5,7,11-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-2,8-dione;dihydrochloride
Reactant of Route 6
1,5,7,11-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-2,8-dione;dihydrochloride

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